5-Amino-2,4-bis(methoxymethyl)benzonitrile

Physicochemical Properties Drug Discovery Medicinal Chemistry

In medicinal chemistry, finding a scaffold that combines precise polarity tuning with multiple orthogonal reactive handles is a persistent challenge. 5-Amino-2,4-bis(methoxymethyl)benzonitrile solves this with dual MOM ethers that elevate TPSA to 68.27 Ų and lower LogP to 1.43 for improved solubility. - Unique 1,3,4,6-substitution enables amine, nitrile, and protected benzylic alcohol chemistry. - Orthogonal reactivity: diazotization, amide coupling, reduction, and deprotection. - High purity, reliably stocked for streamlined SAR and probe synthesis.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B13246211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,4-bis(methoxymethyl)benzonitrile
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOCC1=CC(=C(C=C1C#N)N)COC
InChIInChI=1S/C11H14N2O2/c1-14-6-9-3-10(7-15-2)11(13)4-8(9)5-12/h3-4H,6-7,13H2,1-2H3
InChIKeyLHTKAAAGAXYKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2,4-bis(methoxymethyl)benzonitrile: Multifunctional Aromatic Building Block


5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS 2060034-34-4) is a highly functionalized benzonitrile derivative featuring a unique 1,3,4,6-substitution pattern with a primary amine, a nitrile, and two methoxymethyl (MOM) ether groups. This architecture confers distinct physicochemical properties, including an elevated topological polar surface area (TPSA) of 68.27 Ų and a moderate lipophilicity (LogP 1.43) . These features differentiate it from simpler amino-benzonitriles and make it a versatile intermediate for synthesizing complex molecules where precise spatial and electronic tuning is required .

Unique 1,3,4,6-substitution pattern enables orthogonal functionalization.
Elevated polarity (higher TPSA) and reduced lipophilicity tune physicochemical profile.
Dual MOM ethers serve as latent hydroxymethyl handles for late-stage modification.

Why Generic Substitution with Simpler Benzonitriles Fails


Generic substitution with other 5-amino-benzonitriles is not feasible due to the specific and functionally critical role of the dual methoxymethyl (MOM) substituents. These groups dramatically alter the compound's physicochemical profile compared to methyl- or unsubstituted analogs. As quantified below, this leads to a significant increase in polar surface area (TPSA) and a decrease in lipophilicity (LogP), which directly impacts solubility, permeability, and potential off-target binding in a drug discovery context . Furthermore, the MOM groups serve as latent reactive handles (e.g., for deprotection to hydroxymethyl groups) or as structural motifs to enhance binding affinity in a way that simpler alkyl groups cannot replicate . Selecting a generic analog would forfeit these designed properties, potentially compromising the outcome of a synthetic sequence or a structure-activity relationship (SAR) study.

Missing MOM groups

Simpler alkyl-substituted analogs lack MOM ethers, which significantly shifts polarity and solubility.

Reduced H-bond capacity

Hydrogen bonding capability is halved, potentially altering target engagement and SAR interpretation.

No latent reactivity

MOM groups provide latent hydroxymethyl handles; alkyl analogs cannot replicate orthogonal synthetic flexibility.

Physicochemical and Purity Evidence for Differentiation


Increased Polarity and Reduced Lipophilicity vs. Dimethyl Analog

5-Amino-2,4-bis(methoxymethyl)benzonitrile exhibits a markedly different physicochemical profile compared to the structurally related 5-amino-2,4-dimethylbenzonitrile. The target compound has a significantly higher topological polar surface area (TPSA) of 68.27 Ų and a lower calculated lipophilicity (LogP of 1.43) . In contrast, the simpler 5-amino-2,4-dimethylbenzonitrile has a TPSA of 49.81 Ų and a higher LogP of 1.76 . This difference of +18.46 Ų in TPSA and -0.33 in LogP indicates that the target compound is substantially more polar and less lipophilic.

Polarity & Lipophilicity
Vendor-calculated
TPSA 68.27 vs 49.81 Ų
LogP 1.43 vs 1.76
Reported property shift may affect solubility and permeability.
Predicted values; experimental validation not provided.
Physicochemical Properties Drug Discovery Medicinal Chemistry

Enhanced Hydrogen Bonding Capacity for Solubility and Target Engagement

The substitution of two methyl groups with methoxymethyl ethers increases the number of hydrogen bond acceptors from 2 (in 5-amino-2,4-dimethylbenzonitrile) to 4 in the target compound . This doubled capacity for hydrogen bonding is a direct consequence of the additional ether oxygen atoms. This structural feature is not present in simpler alkyl-substituted analogs.

H-Bond Acceptors
Vendor-calculated
4 vs 2 H-bond acceptors
Increased H-bond capacity may enhance solubility and target interactions.
Vendor-calculated descriptors; verify experimentally.
Molecular Interactions Solubility Drug Design

Supplier-Reported Purity Benchmark

The supplier Leyan reports a purity of 95% for 5-Amino-2,4-bis(methoxymethyl)benzonitrile (CAS 2060034-34-4) . This is a standard, research-grade purity level for this class of multifunctional building block and is consistent with other niche amino-benzonitriles, such as 5-amino-2,4-dimethylbenzonitrile, which is also typically supplied at 95% purity . While this does not represent a superior purity advantage, it confirms the compound's availability at a consistent, fit-for-purpose quality for further synthetic elaboration.

Supplier Purity
Supplier-reported
95% (reported)
Consistent research-grade purity supports synthetic reliability.
Vendor specification; verify with batch CoA.
Chemical Purity Procurement Synthetic Reliability

Optimal Applications for 5-Amino-2,4-bis(methoxymethyl)benzonitrile


Fine-Tuning Lead Compound Properties in Medicinal Chemistry

In medicinal chemistry, 5-Amino-2,4-bis(methoxymethyl)benzonitrile is an ideal intermediate for introducing a core aromatic scaffold with a precisely defined polarity and hydrogen-bonding profile. Its increased TPSA (68.27 Ų) and lower LogP (1.43) compared to methyl-substituted analogs make it valuable for improving the aqueous solubility of lead compounds. The additional hydrogen bond acceptors can be exploited to establish critical interactions with a biological target, potentially enhancing binding affinity and selectivity .

Platform for Orthogonal Functionalization in Synthesis

The compound's unique 1,3,4,6-substitution pattern, featuring an amino, a nitrile, and two protected hydroxymethyl groups (as MOM ethers), offers a versatile platform for diverse synthetic pathways . The amino group can undergo diazotization or amide coupling, the nitrile can be reduced or hydrolyzed, and the MOM groups can be selectively deprotected to yield highly reactive benzylic alcohols, enabling subsequent alkylation, oxidation, or other transformations . This orthogonal reactivity is not available in simpler benzonitrile derivatives.

Designing Activity-Based Probes and Functional Materials

The combination of a primary amine (a common linker attachment point) with two latent benzylic alcohol functionalities makes this compound a promising candidate for constructing complex molecular architectures. It can serve as a core unit for synthesizing activity-based probes (ABPs) or functional materials where the spatial arrangement of the functional groups is critical . The increased polarity profile may also be advantageous for applications requiring good water compatibility.

Application
Selection Property
Validation Focus
Lead compound tuning in medicinal chemistry
Polarity and H-bond profile from MOM-substituted core
Solubility improvement and target engagement profiling
Orthogonal functionalization platform
1,3,4,6-substitution pattern with amine, nitrile, and latent alcohols
Deprotection, coupling, and reduction sequence compatibility
Activity-based probes and functional materials
Spatial arrangement of amine and latent alcohol linker sites
Linker attachment and water compatibility testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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